molecular formula C12H16F3N5 B11749038 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11749038
M. Wt: 287.28 g/mol
InChI Key: URXRXGMEDMCEHP-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features two pyrazole rings, each substituted with methyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of methyl and trifluoromethyl groups via alkylation and trifluoromethylation reactions. The final step usually involves the coupling of the two pyrazole units through a nucleophilic substitution reaction, forming the desired amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and trifluoromethylating agents are commonly employed.

Major Products

The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles.

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    [(1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl]amine: Lacks the second pyrazole ring, which may influence its overall properties.

Uniqueness

(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both methyl and trifluoromethyl groups, as well as the dual pyrazole rings. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C12H16F3N5/c1-8-10(7-19(2)18-8)5-16-4-9-6-17-20(3)11(9)12(13,14)15/h6-7,16H,4-5H2,1-3H3

InChI Key

URXRXGMEDMCEHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=C(N(N=C2)C)C(F)(F)F)C

Origin of Product

United States

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